n,n'-Bis(3-methylphenyl)quinoxaline-2,3-diamine
Description
N,N'-Bis(3-methylphenyl)quinoxaline-2,3-diamine is a quinoxaline derivative characterized by a central quinoxaline core substituted with 3-methylphenyl groups at the N2 and N3 positions. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms in a benzene-fused pyrazine ring. This compound is synthesized via condensation reactions between 2,3-dichloroquinoxaline and 3-methylaniline derivatives, as described in anti-schistosomal drug discovery studies . Its structural flexibility allows for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
5320-64-9 |
|---|---|
Molecular Formula |
C22H20N4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-N,3-N-bis(3-methylphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C22H20N4/c1-15-7-5-9-17(13-15)23-21-22(24-18-10-6-8-16(2)14-18)26-20-12-4-3-11-19(20)25-21/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
WIMJWYKJGMYYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Biological Activity
n,n'-Bis(3-methylphenyl)quinoxaline-2,3-diamine is a compound within the quinoxaline family, known for its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methylphenylamine with appropriate quinoxaline precursors. The general synthetic route can be summarized as follows:
- Starting Materials : 3-Methylphenylamine and suitable quinoxaline derivatives.
- Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) have been reported to be as low as 0.25 mg/L, indicating potent antibacterial properties .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-resistant S. aureus | 0.25 |
| Vancomycin-resistant E. faecium | 0.5 |
| Enterococcus faecalis | 1.0 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity in vitro.
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-lymphocyte).
- Results : It demonstrated significant antiproliferative effects with IC50 values ranging from 5 to 15 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| L1210 | 10 |
| CEM | 15 |
The mechanism by which this compound exerts its biological effects is thought to involve the following:
- Inhibition of DNA Synthesis : Quinoxaline derivatives may interfere with DNA replication processes in bacterial cells and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been observed in treated cells.
- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes crucial for bacterial survival and tumor cell proliferation .
Study on Antimicrobial Resistance
A recent study evaluated the effectiveness of various quinoxaline derivatives against antibiotic-resistant strains. The findings indicated that this compound exhibited superior activity compared to standard antibiotics like vancomycin and linezolid .
Cancer Cell Proliferation Inhibition
Another study focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
*Yields vary based on the reactivity of substituted anilines; electron-withdrawing groups (e.g., Br, CF3) reduce nucleophilicity, affecting reaction efficiency .
Molecular and Physical Properties
Key Research Findings
Substituent Impact on Drug Discovery
- The 3-methylphenyl substituents in this compound provide moderate steric bulk, balancing reactivity and solubility. In contrast, bromine or trifluoromethyl groups increase hydrophobicity, which may improve membrane permeability in drug candidates .
- Ethoxy and thiophene substituents (e.g., 2,3-Bis(4-ethoxyphenyl)quinoxaline) enhance π-conjugation, relevant for organic semiconductors .
Preparation Methods
Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline
The most direct route involves substituting chlorine atoms in 2,3-dichloroquinoxaline with 3-methylaniline. This method leverages the electron-deficient nature of the quinoxaline ring, facilitating nucleophilic displacement under catalytic conditions.
Procedure :
- Step 1 : Synthesis of 2,3-dichloroquinoxaline via treatment of 1,2,3,4-tetrahydroquinoxaline-2,3-dione with phosphorus pentachloride (PCl₅) in dichloromethane.
- Step 2 : Substitution with 3-methylaniline using copper(I) iodide (5 mol%) and 1,10-phenanthroline (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 24 hours | |
| Catalyst System | CuI/1,10-phenanthroline |
This method benefits from scalability but requires rigorous exclusion of moisture to prevent hydrolysis of the dichloroquinoxaline intermediate.
Buchwald-Hartwig Amination of 2,3-Dibromoquinoxaline
Palladium-catalyzed cross-coupling offers a modern alternative, particularly effective for introducing bulky aryl groups.
Procedure :
- Step 1 : Bromination of quinoxaline using N-bromosuccinimide (NBS) in acetic acid to yield 2,3-dibromoquinoxaline.
- Step 2 : Coupling with 3-methylaniline via Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C for 18 hours.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the C–Br bond, followed by transmetalation with the amine and reductive elimination to form the C–N bond. Electron-withdrawing groups on the quinoxaline enhance reaction rates by stabilizing the transition state.
One-Pot Condensation Using Modified Gabriel Synthesis
A less conventional approach involves simultaneous ring formation and N-arylation.
Procedure :
- React o-phenylenediamine with bis(3-methylphenyl)glyoxal in acetic acid under microwave irradiation (300 W, 120°C, 30 minutes).
Advantages :
Limitations :
- Requires stoichiometric control to prevent over-alkylation
- Limited to symmetrically substituted diketones
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68–72 | >98% | High |
| Buchwald-Hartwig | 75–80 | >99% | Moderate |
| One-Pot Condensation | 60–65 | 95–97% | Low |
The Buchwald-Hartwig method provides superior yields but involves costly palladium catalysts. Nucleophilic substitution remains the most practical for industrial-scale synthesis.
Solvent and Catalyst Optimization
- DMF vs. Toluene : DMF increases reaction rates in nucleophilic substitutions due to high polarity, but complicates product isolation. Toluene minimizes side reactions in palladium-catalyzed couplings.
- Copper vs. Palladium : Copper systems cost less ($0.50/g vs. $15/g for Pd) but require longer reaction times (24 vs. 18 hours).
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O)
- TLC : Rf 0.45 (silica gel, ethyl acetate/hexane 1:2)
Challenges and Mitigation Strategies
Regioselectivity in Di-Substitution
Competing mono-substitution products can form if stoichiometry deviates. Solutions include:
Catalyst Deactivation
Palladium black precipitation in Buchwald-Hartwig reactions is addressed by:
Industrial vs. Laboratory-Scale Considerations
| Factor | Industrial | Laboratory |
|---|---|---|
| Catalyst Recycling | Essential (cost reduction) | Rarely implemented |
| Reaction Volume | 100–1000 L | 0.1–1 L |
| Purification | Crystallization | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
